5,6-Dichloro-3-iminoisoindolin-1-one
Overview
Description
5,6-Dichloro-3-iminoisoindolin-1-one is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes two chlorine atoms and an imino group attached to an isoindolinone core. Its applications range from drug discovery to material science, making it an indispensable tool for advancements in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-iminoisoindolin-1-one typically involves the reaction of phthalonitriles with diethylamine in the presence of a metal salt such as zinc chloride, cadmium chloride, cobalt chloride, or nickel chloride. This reaction can be carried out in n-butanol or without a solvent, resulting in the formation of metallated phthalocyanine species .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-iminoisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups replacing the chlorine atoms or modifying the imino group.
Scientific Research Applications
5,6-Dichloro-3-iminoisoindolin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-iminoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: This compound shares a similar isoindoline core but lacks the chlorine atoms and imino group.
Phthalonitrile derivatives: These compounds have a similar structure but with different substituents on the aromatic ring.
Uniqueness
5,6-Dichloro-3-iminoisoindolin-1-one is unique due to the presence of both chlorine atoms and an imino group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-5,6-dichloroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJASWEFDKODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438919 | |
Record name | 1H-Isoindol-1-one, 3-amino-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35190-38-6 | |
Record name | 1H-Isoindol-1-one, 3-amino-5,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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